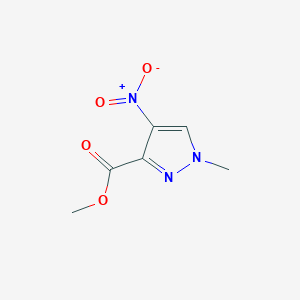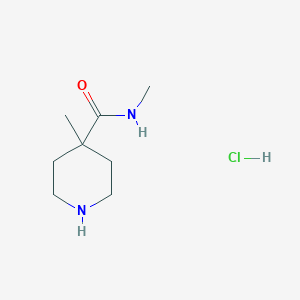
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical substance with the molecular formula C27H25N5O3S2 . It is a derivative of 4-aminoantipyrine, which is an amine derivative with multi-functional groups, including a carbonyl moiety .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . 4-Aminoantipyrine has been the building block for synthesizing different heterocyclic and bioactive compounds .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The 2,3-dihydro-1H-pyrazole ring is nearly planar and forms dihedral angles with the benzene and phenyl rings . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 617.795 . The 2,3-dihydro-1H-pyrazol-4-yl ring is nearly planar . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Scientific Research Applications
Structural Analysis and Synthesis
Research has focused on the synthesis and structural characterization of antipyrine derivatives, including compounds closely related to the specified chemical structure. For instance, studies have reported the synthesis and X-ray structure characterization of antipyrine derivatives, highlighting their molecular packing stabilized by a combination of hydrogen bonds and π-interactions. These interactions are essential for understanding the compound's stability and reactivity, offering insights into its potential applications in drug design and material science. Such studies are complemented by density functional theory (DFT) calculations to further understand the intermolecular interactions and their energetic relevance, providing a foundation for designing compounds with desired properties (Saeed et al., 2020).
Potential Biological Applications
Compounds derived from or similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide have been explored for their biological applications. A related study synthesized different substituted benzamides, evaluating their potential as inhibitors against human recombinant alkaline phosphatases and ecto-5′-nucleotidases. This research indicates the compound's relevance in medicinal chemistry, particularly for targeting nucleotide protein interactions, suggesting its potential in drug development for various diseases (Saeed et al., 2015).
Molecular Interactions and Mechanisms
Further studies delve into the reaction mechanisms involving similar compounds, revealing intricate pathways like the ANRORC rearrangement and subsequent reactions leading to novel structural motifs. These findings not only contribute to the understanding of organic synthesis mechanisms but also open up possibilities for generating new compounds with unique properties for further exploration in pharmaceuticals and chemical biology (Ledenyova et al., 2018).
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-17-20(21(27)26(25(17)2)19-11-7-4-8-12-19)24-22(28)23(13-15-29-16-14-23)18-9-5-3-6-10-18/h3-12H,13-16H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTGBRJYZFSIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2605204.png)
![4-(2,4-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2605205.png)

![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2605209.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2605210.png)



![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2605216.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2605217.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2605218.png)
